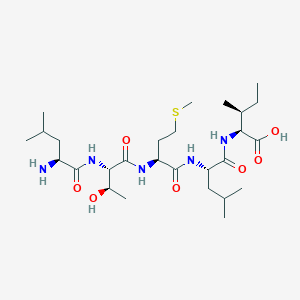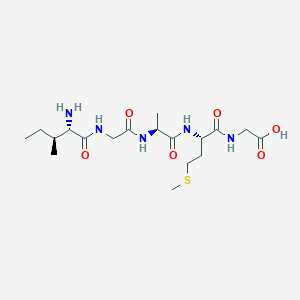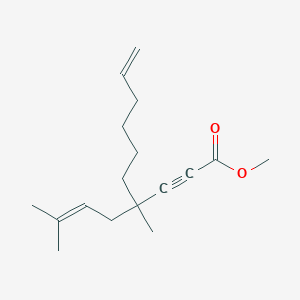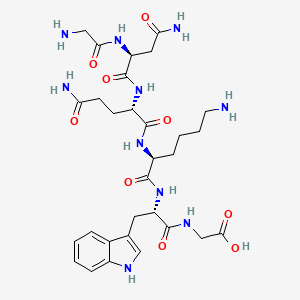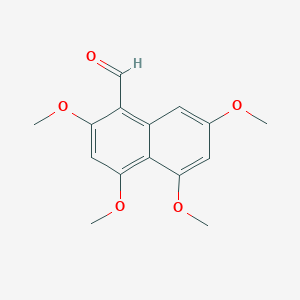
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C15H16O5 It is a derivative of naphthalene, characterized by the presence of four methoxy groups and an aldehyde group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde typically involves the methoxylation of naphthalene derivatives. One common method involves the reaction of 1,3,6,8-tetramethoxynaphthalene with N,N-dimethylformamide (DMF) under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5,7-tetramethoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 2,4,5,7-tetramethoxynaphthalene-1-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
1,4,5,8-Tetramethoxynaphthalene: Similar structure but lacks the aldehyde group.
2,4,5,7-Tetramethoxynaphthalene-1-carboxylic acid: Oxidized form of the compound.
2,4,5,7-Tetramethoxynaphthalene-1-methanol: Reduced form of the compound.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
特性
CAS番号 |
918548-47-7 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC名 |
2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O5/c1-17-9-5-10-11(8-16)12(18-2)7-14(20-4)15(10)13(6-9)19-3/h5-8H,1-4H3 |
InChIキー |
FQDICDXDVFDRBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


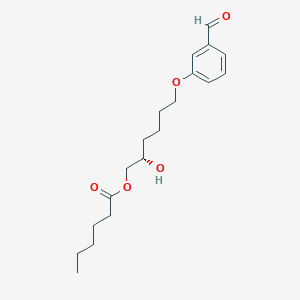
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)
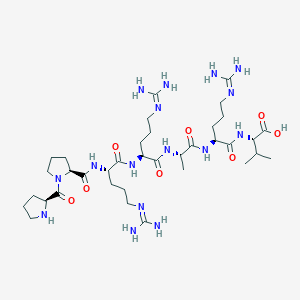
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
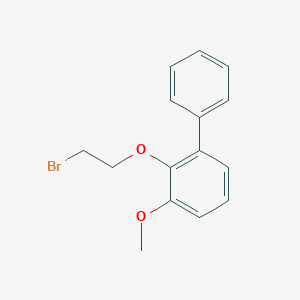
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
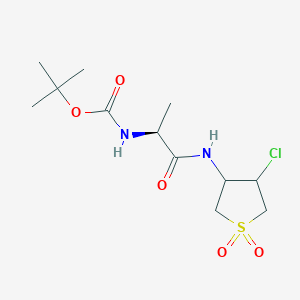
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
